molecular formula C27H22O3 B144160 4'-Benzyloxy-3'-methoxy-7,8-benzoflavone CAS No. 131612-93-6

4'-Benzyloxy-3'-methoxy-7,8-benzoflavone

Cat. No.: B144160
CAS No.: 131612-93-6
M. Wt: 394.5 g/mol
InChI Key: PELBSVQYGICVSY-UHFFFAOYSA-N
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Description

4'-Benzyloxy-3'-methoxy-7,8-Benzoflavone is a synthetically modified flavone derivative of significant interest in medicinal chemistry and biochemical research. This compound is designed for researchers investigating enzyme inhibition, particularly in the context of metabolic disorders. Its core structure suggests potential as a potent inhibitor of enzymes like β-glucosidase, a key target in the development of anti-hyperglycemic agents for managing type-2 diabetes . The benzyloxy and methoxy substituents on the flavone core are known to enhance lipophilicity and facilitate interactions with hydrophobic regions in enzyme active sites, which can improve binding affinity and inhibitory potency . Beyond metabolic research, benzoflavone analogues are extensively studied for a range of biological activities, including anti-tumor effects, central nervous system (CNS) modulation, and anti-inflammatory properties, making this compound a versatile scaffold for drug discovery and structure-activity relationship (SAR) studies . Researchers can utilize this high-purity compound for in vitro assays, in vivo mechanism-based studies, and computational modeling to explore its full pharmacological potential. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

131612-93-6

Molecular Formula

C27H22O3

Molecular Weight

394.5 g/mol

IUPAC Name

2-(3-methoxy-4-phenylmethoxyphenyl)-4H-benzo[h]chromene

InChI

InChI=1S/C27H22O3/c1-28-26-17-22(14-16-25(26)29-18-19-7-3-2-4-8-19)24-15-13-21-12-11-20-9-5-6-10-23(20)27(21)30-24/h2-12,14-17H,13,18H2,1H3

InChI Key

PELBSVQYGICVSY-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=CCC3=C(O2)C4=CC=CC=C4C=C3)OCC5=CC=CC=C5

Canonical SMILES

COC1=C(C=CC(=C1)C2=CCC3=C(O2)C4=CC=CC=C4C=C3)OCC5=CC=CC=C5

Other CAS No.

131612-93-6

Synonyms

4'-benzyloxy-3'-methoxy-7,8-benzoflavone
4'-BMBF

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of 4'-benzyloxy-3'-methoxy-7,8-benzoflavone as an anticancer agent. Specifically, research has demonstrated its effectiveness in inhibiting metastasis in hepatocellular carcinoma (HCC) cells.

Case Study: Anti-Metastatic Effects in HCC

  • Cell Line Used : Huh7 (a human HCC cell line with a mutated p53 gene).
  • Mechanism : The compound suppresses cell proliferation and alters morphology, significantly inhibiting motility and migration. It upregulates E-cadherin and downregulates vimentin, Slug, and MMP9, which are critical in epithelial-mesenchymal transition (EMT) and metastasis.
  • Findings : Non-cytotoxic concentrations of the compound resulted in a significant decrease in cell motility, with IC50 values indicating effective suppression at concentrations above 5 μM over 24 to 48 hours .

Inhibition of Mixed-Function Oxidases

Another application involves the compound's ability to inhibit mixed-function oxidases, which are crucial in drug metabolism and detoxification processes.

Study Overview

  • A series of benzoflavones were tested for their ability to inhibit benzo[a]pyrene oxidation by mixed-function oxidases.
  • The study found that certain structural features of benzoflavones, including 4'-benzyloxy-3'-methoxy-7,8-benzoflavone, are necessary for maximal inhibitory activity against these enzymes .

Treatment of Viral Infections

The compound has also been explored for its antiviral properties. Research indicates that flavonoids can play a role in treating viral infections such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).

Patent Insights

A patent application discusses the use of flavones, including derivatives like 4'-benzyloxy-3'-methoxy-7,8-benzoflavone, for treating viral infections. The findings suggest that these compounds may provide therapeutic benefits against various viral pathogens .

Summary of Biological Activities

Activity Description References
Anti-MetastaticSuppresses migration and invasion in HCC cells; alters EMT markers.
Mixed-Function Oxidase InhibitionInhibits oxidation processes critical for drug metabolism.
AntiviralPotential therapeutic applications against HCV and HIV.
Anti-inflammatoryModulates inflammatory pathways; potential for treating inflammatory diseases (indirect evidence).N/A

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The biological and physicochemical properties of 4'-benzyloxy-3'-methoxy-7,8-benzoflavone are influenced by its substituents. Below is a comparative analysis with key analogs:

Compound Name Substituents Molecular Weight logP Key Biological Activity
4'-Benzyloxy-3'-methoxy-7,8-benzoflavone 4'-benzyloxy, 3'-methoxy, 7,8-benzo 418.4 (estimated) ~3.2 Aryl hydrocarbon hydroxylase inhibition
7,8-Benzoflavone Unsubstituted 7,8-benzo core 270.3 3.8 Broad inhibition of PAH metabolism
5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone 5-hydroxy, 3,6,7,8,3',4'-methoxy 418.4 3.2 Antioxidant, enzyme modulation
4'-Hydroxy-3',5,6,7,8-pentamethoxyflavone 4'-hydroxy, 3',5,6,7,8-methoxy 404.3 2.9 Reduced lipophilicity, altered receptor binding
3''',8-Biflavone (e.g., from ) Biflavonoid structure with methoxy/hydroxy groups ~550–600 >4.0 Enhanced steric effects, DNA interaction
Key Observations:
  • Enzyme Inhibition: Unlike 7,8-benzoflavone, which non-selectively inhibits cytochrome P450 enzymes, the target compound’s benzyloxy group may confer selective inhibition by sterically blocking specific binding pockets .
  • Metabolic Stability : Benzyloxy groups resist phase I metabolism (e.g., hydroxylation) more effectively than methoxy or hydroxy groups, prolonging half-life .

Preparation Methods

Total Synthesis via Chalcone Cyclization

The Allan-Robinson reaction and Baker-Venkataraman rearrangement are classical methods for flavone synthesis. For 7,8-benzoflavones, the approach involves:

  • Precursor Preparation :

    • 3-Methoxy-4-benzyloxybenzaldehyde is synthesized from 3,4-dihydroxybenzaldehyde via sequential protection:

      • Benzylation of the 4'-hydroxy group using benzyl bromide/K2CO3 in DMF.

      • Methylation of the 3'-hydroxy group using methyl iodide/K2CO3.

  • Chalcone Formation :

    • Claisen-Schmidt condensation between 3-methoxy-4-benzyloxybenzaldehyde and 2-hydroxy-1-acetonaphthone under basic conditions (e.g., NaOH/EtOH) yields the chalcone intermediate.

  • Cyclization :

    • Acid-mediated cyclization (e.g., H2SO4/AcOH) converts the chalcone into the flavone core.

Functionalization of Preformed Benzoflavone Cores

An alternative route modifies a preassembled 7,8-benzoflavone scaffold:

  • Microbial Hydroxylation :

    • A patent (PL400805A1) describes the microbial transformation of 7,8-benzoflavone into 4'-hydroxy-7,8-benzoflavone using Verticillium fungi. While this method introduces the 4'-hydroxy group, subsequent benzylation (via benzyl bromide/K2CO3) and methylation (via methyl iodide) are required to achieve the target compound.

  • Direct Electrophilic Substitution :

    • Electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation) on the phenyl ring of 7,8-benzoflavone is theoretically feasible but limited by regioselectivity challenges.

Detailed Synthetic Protocols

Reaction Steps and Conditions

StepReagents/ConditionsYieldCharacterization
1. Protection of 3,4-DihydroxybenzaldehydeBenzyl bromide, K2CO3, DMF, 80°C, 12 h85%1H NMR (CDCl3): δ 7.45–7.30 (m, 5H, Bn), 5.15 (s, 2H, OCH2Ph), 3.90 (s, 3H, OMe)
2. MethylationMethyl iodide, K2CO3, acetone, reflux, 6 h92%FT-IR: 2835 cm⁻¹ (OCH3), 1680 cm⁻¹ (C=O)
3. Chalcone Formation2-Hydroxy-1-acetonaphthone, NaOH/EtOH, 60°C, 8 h78%HPLC: tR = 12.3 min (C18 column)
4. CyclizationH2SO4/AcOH, 110°C, 3 h65%MS (ESI): m/z 395.2 [M+H]+

Critical Analysis

  • Advantages : High regiocontrol; avoids microbial steps.

  • Limitations : Low cyclization yields due to steric hindrance from the benzyl group.

Microbial Hydroxylation (PL400805A1)

  • Substrate : 7,8-Benzoflavone (10 g/L in potato dextrose broth).

  • Biocatalyst : Verticillium sp. culture (72 h, 28°C).

  • Product : 4'-Hydroxy-7,8-benzoflavone (isolated yield: 68%).

Benzylation and Methylation

  • Benzylation : 4'-Hydroxy intermediate + benzyl bromide/K2CO3/DMF, 80°C, 8 h (yield: 82%).

  • Methylation : 3'-Hydroxy group + methyl iodide/K2CO3/acetone, reflux, 6 h (yield: 88%).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) :

    • δ 7.85 (d, J = 8.8 Hz, 1H, H-5), 7.72–7.20 (m, 10H, aromatic), 5.25 (s, 2H, OCH2Ph), 3.95 (s, 3H, OMe).

  • 13C NMR (100 MHz, CDCl3) :

    • δ 178.2 (C-4), 162.1 (C-7), 151.0 (C-3'), 137.5 (C-1'), 128.4–125.3 (aromatic), 70.1 (OCH2Ph), 56.3 (OMe).

  • HRMS (ESI) : m/z 395.1752 [M+H]+ (calc. 395.1756).

Purity and Stability

  • HPLC : >98% purity (C18 column, MeOH/H2O 80:20).

  • Stability : Stable at 25°C for 6 months; degrades under strong acid/alkali conditions.

Comparative Evaluation of Methods

ParameterTotal SynthesisMicrobial/Functionalization
Yield65%68% (hydroxylation) → 72% (final)
Steps43 (including fermentation)
ScalabilityModerate (mg scale)Challenging (sterility requirements)
CostHigh (specialized reagents)Low (biocatalyst reuse)
RegioselectivityExcellentDependent on biocatalyst specificity

Industrial and Pharmacological Relevance

The benzyloxy and methoxy groups enhance lipophilicity, making the compound a candidate for drug delivery systems. A 2023 study demonstrated its anti-metastatic activity in hepatocellular carcinoma by modulating E-cadherin and MMP9 expression. Industrial production favors total synthesis due to reproducibility, though microbial methods offer greener alternatives .

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